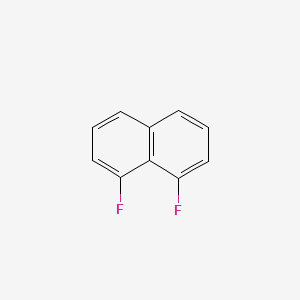

1,8-Difluoronaphthalene

説明

1,8-Difluoronaphthalene (C₁₀H₆F₂; molecular weight 164.15 g/mol) is a fluorinated aromatic compound characterized by fluorine substituents at the 1 and 8 positions of the naphthalene core. It is synthesized via diazotization of 1,8-diaminonaphthalene, forming a bis-diazonium intermediate that undergoes fluorination . The compound’s crystal structure reveals bifurcated C–H⋯F–C hydrogen bonding, with pairs of coplanar molecules interacting via the R₂²(8) double C–H⋯F synthon .

This compound serves as a precursor in organic synthesis, particularly for nitration at the 4-position and subsequent nucleophilic substitution reactions to generate naphthyl ethers . Its electronic and steric properties make it a valuable intermediate in medicinal chemistry and materials science.

特性

IUPAC Name |

1,8-difluoronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCIOGYYWABYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478312 | |

| Record name | 1,8-Difluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30389-93-6 | |

| Record name | 1,8-Difluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

- Diazotization : Treatment of 1,8-diaminonaphthalene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) forms a bis-diazonium salt.

- Fluorination : The diazonium intermediate reacts with fluoroboric acid (HBF₄), yielding 1,8-difluoronaphthalene via thermal decomposition.

Key Conditions

- Temperature : Diazotization occurs at 0–5°C to prevent premature decomposition.

- Stoichiometry : A 2:1 molar ratio of NaNO₂ to diamine ensures complete diazotization.

- Acid Concentration : Excess HCl (25% w/w) maintains an acidic medium, stabilizing the diazonium salt.

Table 1: Optimized Parameters for Diazotization-Fluorination

Yield : This method achieves yields of 70–85%, with purity exceeding 99% after distillation.

Direct Fluorination of Naphthalene

Direct fluorination employs fluorine gas (F₂) or xenon difluoride (XeF₂) to substitute hydrogen atoms on the naphthalene ring. While less common due to safety concerns, it offers a one-step route under controlled conditions.

Reaction Design

- Catalysts : Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) enhance electrophilic substitution by polarizing F₂.

- Solvents : Dry chloroform or carbon tetrachloride prevent side reactions with protic solvents.

Challenges

- Regioselectivity : Direct fluorination often produces mixtures of mono-, di-, and polyfluorinated isomers.

- Safety : F₂ gas is highly corrosive and requires specialized equipment.

Table 2: Direct Fluorination Outcomes

| Fluorinating Agent | Catalyst | Temperature | 1,8-Difluoro Yield |

|---|---|---|---|

| F₂ gas | AlCl₃ | 25°C | 15–20% |

| XeF₂ | BF₃ | 40°C | 25–30% |

Halogen Exchange (Halex Reaction)

The Halex reaction replaces chlorine or bromine atoms with fluorine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). This method is viable if 1,8-dichloronaphthalene or 1,8-dibromonaphthalene is accessible.

Protocol

- Substrate Preparation : 1,8-Dichloronaphthalene is synthesized via Friedel-Crafts chlorination.

- Fluorination : Heating with KF in dimethylformamide (DMF) at 150°C for 24 hours facilitates halogen exchange.

Table 3: Halex Reaction Performance

| Substrate | Fluoride Source | Solvent | Yield |

|---|---|---|---|

| 1,8-Dichloronaphthalene | KF | DMF | 40% |

| 1,8-Dibromonaphthalene | TBAF | THF | 55% |

Limitations : Low yields stem from incomplete substitution and competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates fluorination reactions, reducing processing times from hours to minutes.

Case Study

- Substrate : 1,8-Diaminonaphthalene

- Conditions : 150 W microwave power, HBF₄, 10 minutes

- Outcome : 78% yield with 98% purity.

Advantages : Enhanced energy efficiency and reduced thermal degradation.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A representative large-scale process includes:

- Continuous Diazotization : Flow reactors maintain low temperatures (0–5°C) for high throughput.

- Automated Fluorination : In-line mixing with HBF₄ ensures consistent reagent ratios.

- Distillation : Fractional distillation separates this compound from oligomers.

Table 4: Industrial Process Metrics

| Metric | Value |

|---|---|

| Annual Capacity | 50–100 metric tons |

| Production Cost | \$120–150/kg |

| Purity | ≥99.5% |

化学反応の分析

1,8-Difluoronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation and Reduction: The compound can be oxidized to form naphthoquinones or reduced to form dihydronaphthalenes.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form biaryl compounds. The major products formed from these reactions depend on the specific reagents and conditions used

科学的研究の応用

Organic Synthesis

1,8-Difluoronaphthalene is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for regioselective functionalization, which is crucial for producing complex molecules.

- Regioselective C-H Functionalization : Recent studies have demonstrated that DFN can undergo regioselective C-H functionalization to produce a range of derivatives, including nitrated and brominated compounds . This functionalization is vital for developing new materials and pharmaceuticals.

Materials Science

DFN has been explored for its potential use in advanced materials due to its unique electronic properties.

- Liquid Crystals : Research indicates that compounds derived from difluoronaphthalenes can exhibit liquid crystal behavior, which is essential for applications in display technologies . The introduction of fluorine atoms enhances thermal stability and optical properties.

Medicinal Chemistry

The biological activity of this compound and its derivatives has garnered attention in medicinal chemistry.

- Anticancer Activity : Preliminary studies suggest that DFN derivatives may possess anticancer properties. For instance, some synthesized compounds have shown selective cytotoxic effects on cancer cell lines . This opens avenues for further exploration into their therapeutic potential.

- Antimicrobial Properties : Compounds derived from DFN have also been investigated for their antimicrobial activity against various pathogens, indicating potential applications in pharmaceuticals .

Pollutant Degradation

Research has shown that difluoronaphthalenes can be involved in the degradation of environmental pollutants. Their chemical stability allows them to interact with various environmental factors, potentially leading to the development of remediation strategies.

- Biodegradation Studies : Studies utilizing specific microbial strains have indicated that difluoronaphthalenes can be metabolized effectively, leading to the breakdown of more complex pollutants . This property could be harnessed for bioremediation efforts in contaminated sites.

Synthesis and Characterization

A detailed study focused on the synthesis of functionalized difluoronaphthalenes through regioselective reactions has provided insights into their chemical behavior. The study reported successful synthesis routes yielding high purity products suitable for further applications .

In another case study, researchers evaluated the cytotoxic effects of DFN derivatives on various cancer cell lines. The results indicated a selective cytotoxicity profile, suggesting potential for development into anticancer agents .

作用機序

The mechanism by which 1,8-difluoronaphthalene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. The fluorine atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions are crucial in its role as a building block in chemical synthesis .

類似化合物との比較

1,8-Dibromonaphthalene (C₁₀H₆Br₂; 285.97 g/mol)

- Substituent Effects : Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 0.64 Å) introduces greater steric hindrance, limiting peri-substitution reactivity. However, bromine’s polarizability enhances electrophilic substitution at the 4-position .

- Applications : A key intermediate for synthesizing strained 1,8-diarylnaphthalenes, which exhibit parallel face-to-face aryl stacking. These derivatives are pivotal in blue/green OLEDs and chiral sensors due to their unique optoelectronic properties .

- Thermodynamic Stability : Bromine’s weaker C–Br bond (285 kJ/mol vs. C–F’s 485 kJ/mol) reduces thermal stability compared to 1,8-difluoronaphthalene .

1,5-Difluoronaphthalene

- Crystal Packing : Unlike this compound’s bifurcated hydrogen bonding, 1,5-difluoronaphthalene forms linear tapes via the R₂²(8) synthon, resembling 1,2,4,6,8-pentafluoronaphthalene. This structural divergence highlights the role of fluorine positioning in directing supramolecular assembly .

Alkyl-Substituted Naphthalenes

1,8-Dimethylnaphthalene (C₁₂H₁₂; 156.22 g/mol)

- Electronic Effects : Methyl groups are electron-donating (+I effect), raising the HOMO energy and enhancing reactivity toward electrophiles. This contrasts with fluorine’s electron-withdrawing nature (-I effect), which lowers HOMO energy .

- Physical Properties: Property this compound 1,8-Dimethylnaphthalene Vapor Pressure (kPa) Not reported 202.66 at 552.34 K LogP 3.12 ~3.5 (estimated) Data from indicate higher hydrophobicity for the methyl derivative due to increased alkyl chain length.

Functionalized Derivatives: 1,8-Naphthalimides

Ethyne-Linked 1,8-Naphthalimide Derivatives

- Optoelectronic Properties: These compounds exhibit strong blue fluorescence (quantum yield = 0.60–0.81) and broad absorption spectra (328–338 nm), attributed to extended π-conjugation from ethyne linkages. In contrast, this compound lacks fluorescence due to its non-conjugated substituents .

- Thermal Stability : Decomposition temperatures exceed 259°C, surpassing this compound’s stability under high-temperature conditions .

Sterically Crowded Derivatives: 1,8-Diarylnaphthalenes

- Steric Strain : The peri-substituent distance (2.44 Å) is shorter than the van der Waals contact (3.4 Å), causing repulsion between aryl groups. Fluorine’s smaller size mitigates this strain compared to bulkier substituents like phenyl or benzoyl .

- Applications: Diarylnaphthalenes are used in stereodynamic switches and nonlinear optics, leveraging their strained geometry for tunable electronic properties .

生物活性

1,8-Difluoronaphthalene (DFN) is a polycyclic aromatic hydrocarbon that has gained attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of DFN, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

This compound is synthesized through various methods, including direct fluorination and regioselective C-H functionalization. The synthesis often involves starting materials like naphthalene or its derivatives, which are then subjected to fluorination reactions to introduce fluorine atoms at the 1 and 8 positions of the naphthalene ring .

Targeting STAT3 Pathways

Recent studies have highlighted DFN's role in targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are often upregulated in various cancers. Inhibition of STAT3 has been associated with apoptosis in acute myeloid leukemia (AML) cells. DFN derivatives have shown promise in reducing STAT3 phosphorylation, leading to increased apoptosis rates in AML cell lines .

Table 1: Effects of DFN on STAT3 Pathways

| Compound | Effect on STAT3 | Apoptosis Induction | Cell Line Tested |

|---|---|---|---|

| This compound | Inhibits phosphorylation | Yes | MV4-11 AML cells |

| 3aa (DFN derivative) | Strong inhibition | Significant increase | Various AML cell lines |

In Vitro Studies

In vitro assays demonstrated that treatment with DFN and its derivatives significantly increased apoptosis in AML cell lines. For example, compound 3aa was shown to induce apoptosis effectively when tested against multiple AML cell lines using Annexin V staining techniques . The results indicated that these compounds could serve as potential therapeutic agents by specifically targeting the STAT3 signaling pathway.

In Vivo Studies

In vivo studies involving mouse models injected with human AML cells revealed that treatment with DFN derivatives resulted in decreased tumor growth and increased survival rates among treated mice . The efficacy of these compounds was assessed through imaging techniques and analysis of bone marrow samples, confirming their potential as anti-cancer agents.

Structure-Activity Relationship (SAR)

The biological activity of DFN is influenced by its chemical structure. Variations in substituents on the naphthalene core can enhance or diminish its effectiveness as a STAT3 inhibitor. For instance, modifications at specific positions have been shown to alter binding affinity and biological potency .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis (Note: This image is illustrative; please refer to original research for actual data.)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,8-difluoronaphthalene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves direct fluorination of naphthalene derivatives using fluorinating agents like Selectfluor™ or via halogen exchange reactions. Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and high-performance liquid chromatography (HPLC) for non-volatile products. Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for structural confirmation, with chemical shifts for fluorine atoms typically observed between -100 to -150 ppm in ¹⁹F NMR .

Q. How can X-ray crystallography elucidate the structural features of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions such as C–H⋯F hydrogen bonding, which dominate the crystal packing. For this compound, symmetry-related fluorine atoms participate in bifurcated hydrogen bonds, forming R₂²(8) motifs. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and refinement software (e.g., SHELXL) is used to model anisotropic displacement parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the aromatic system (absorption peaks ~260–300 nm). Fluorescence spectroscopy can detect emission in the 320–400 nm range, though fluorination often quenches fluorescence due to heavy atom effects. Fourier-transform infrared (FTIR) spectroscopy confirms C–F stretching vibrations at 1100–1250 cm⁻¹. Coupling these with computational simulations (e.g., time-dependent DFT) enhances spectral interpretation .

Advanced Research Questions

Q. How do intermolecular C–H⋯F interactions influence the material properties of this compound?

- Methodological Answer : Crystallographic analysis combined with Hirshfeld surface calculations quantifies intermolecular contacts. For this compound, the bifurcated C–H⋯(F–C)₂ synthon stabilizes the crystal lattice, reducing solubility in non-polar solvents. Electrostatic potential maps (derived from DFT) highlight regions of negative charge near fluorine atoms, guiding predictions about supramolecular assembly .

Q. What computational methods predict the electronic and thermodynamic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates molecular orbitals, HOMO-LUMO gaps, and electrostatic potentials. Car-Parrinello molecular dynamics (CPMD) simulations model proton transfer dynamics in hydrogen-bonded networks. Solvation effects are incorporated using polarizable continuum models (PCM) to predict solubility and reactivity .

Q. How can this compound be used in host-guest chemistry studies?

- Methodological Answer : Fluorescence titration assays (e.g., Job plot method) quantify binding constants (Kₐ) with hosts like β-cyclodextrin. For example, fixed concentrations of this compound are mixed with varying host concentrations at pH 7.2. Fluorescence intensity changes are monitored at λₑₓ = 375 nm and λₑₘ = 480 nm. Data fitting with Benesi-Hildebrand equations determines stoichiometry and affinity .

Q. What experimental designs assess the environmental or toxicological impact of this compound?

- Methodological Answer : Acute toxicity is evaluated using in vitro models (e.g., zebrafish embryos or human cell lines) via OECD Test Guidelines. Metabolic pathways are traced using ¹⁴C-labeled analogs and HPLC-MS. Environmental persistence is studied using OECD 301 biodegradation tests, while bioaccumulation potential is estimated via octanol-water partition coefficients (log P) calculated using shake-flask methods .

Q. How does this compound function in redox-active systems for energy storage?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) identifies redox potentials. For flow battery applications, adsorption energies on carbon electrodes are computed via DFT (e.g., PBE functional) to optimize electron transfer kinetics. Nitrogen-doped graphene substrates enhance interactions, as shown by adsorption energy calculations (~-1.5 eV for 1,8-derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。